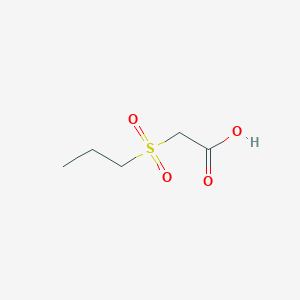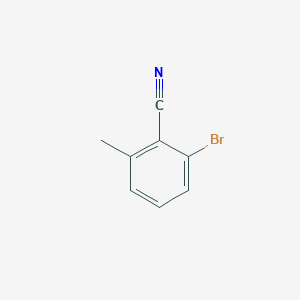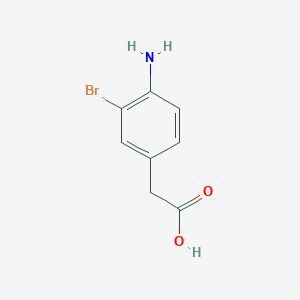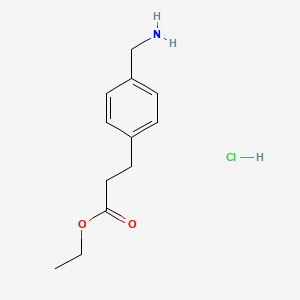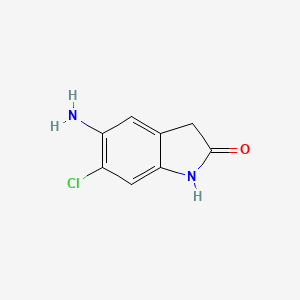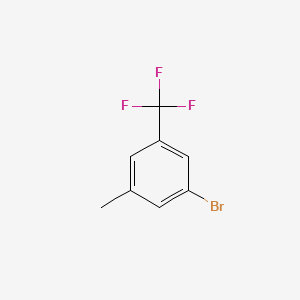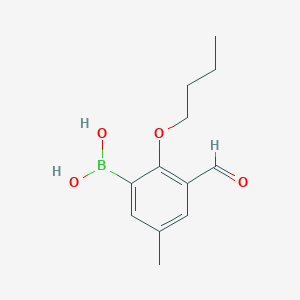
2-Butoxy-3-formyl-5-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-3-formyl-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. While the provided papers do not directly discuss 2-butoxy-3-formyl-5-methylphenylboronic acid, they do provide insight into the behavior of phenylboronic acids in chemical reactions, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of boronic acids typically involves the reaction of organoboranes with hydrogen peroxide or the boration of aromatic compounds. Although the papers provided do not detail the synthesis of 2-butoxy-3-formyl-5-methylphenylboronic acid specifically, they do discuss the synthesis of related phenylboronic acid compounds. For example, the formation of phenylboronic acid esters from 2-deoxy aldoses suggests that boronic acids can react with various functional groups to form esters . This information could be applied to the synthesis of the target compound by considering the potential reactivity of the butoxy, formyl, and methyl substituents on the phenyl ring.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the trivalent boron atom bonded to two hydroxyl groups and an organic substituent. The papers do not provide specific information on the molecular structure of 2-butoxy-3-formyl-5-methylphenylboronic acid, but they do mention the importance of the ortho-substituent on the boronic acid in catalytic activity . This suggests that the position of substituents on the phenyl ring can significantly influence the reactivity and interactions of the boronic acid.
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions, including esterification and amidation. The first paper discusses how 2,4-bis(trifluoromethyl)phenylboronic acid acts as a catalyst in the dehydrative amidation between carboxylic acids and amines . This indicates that boronic acids can facilitate the formation of amide bonds, which is a valuable reaction in the synthesis of peptides and other organic molecules. The second paper describes the formation of esters between phenylboronic acid and 2-deoxy aldoses . These reactions highlight the ability of boronic acids to form stable covalent bonds with various functional groups, which is a key property for their use in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are influenced by their substituents. While the papers do not provide specific data on the physical and chemical properties of 2-butoxy-3-formyl-5-methylphenylboronic acid, they do offer insights into how the structure of boronic acids affects their behavior. For instance, the presence of an ortho-substituent can prevent the coordination of amines to the boron atom, thus affecting the catalytic activity of the boronic acid . Additionally, the formation of esters with 2-deoxy aldoses suggests that boronic acids can interact with sugars, which could impact their solubility and stability in aqueous solutions .
Aplicaciones Científicas De Investigación
Catalytic Synthesis
2-Butoxy-3-formyl-5-methylphenylboronic acid, by analogy with related boronic acids, may participate in catalytic processes such as Suzuki-Miyaura coupling. This reaction is a cornerstone in organic chemistry for creating carbon-carbon bonds, enabling the synthesis of complex molecules from simpler ones. The process typically involves transition metals like copper or palladium and can be used to synthesize aromatic compounds, pharmaceuticals, and polymers. For instance, copper-facilitated Suzuki-Miyaura coupling has been applied for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, showcasing the utility of boronic acids in constructing diverse molecular structures through C-C couplings (Hergert et al., 2018).
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising activities of boronic acids, extending the studies with “2-Butoxy-3-formyl-5-methylphenylboronic acid” in medicinal chemistry could lead to the development of new promising drugs .
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the targets of this compound could be the organic groups involved in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Butoxy-3-formyl-5-methylphenylboronic acid may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond with electrophilic organic groups, resulting in the oxidation of palladium . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
As a boronic acid derivative, this compound is likely involved in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This reaction is widely applied in organic synthesis, suggesting that the compound could influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of 2-Butoxy-3-formyl-5-methylphenylboronic acid’s action are likely to be context-dependent, given its potential role in Suzuki-Miyaura cross-coupling reactions . These reactions result in the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Propiedades
IUPAC Name |
(2-butoxy-3-formyl-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-3-4-5-17-12-10(8-14)6-9(2)7-11(12)13(15)16/h6-8,15-16H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADIVFIMGQEBIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCCC)C=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584291 |
Source


|
| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480424-51-9 |
Source


|
| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

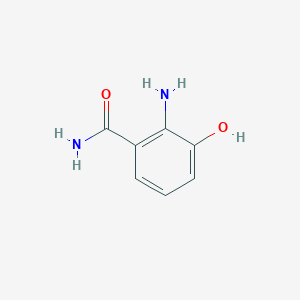

![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)
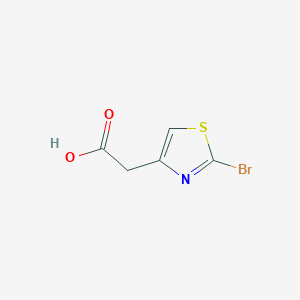
![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)

